1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the phenyl ring substituted with difluoromethyl and trifluoromethyl groups. The chlorination step is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H8ClF5O |
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Molecular Weight |
286.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O/c1-5(18)9(12)8-4-6(11(15,16)17)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
IPHVRJYWKWQZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)F)Cl |
Origin of Product |
United States |
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